The development of Ehp-inhibitor-2 stems from research focused on the EphB4 receptor, which is implicated in various pathological conditions, including cancer progression and angiogenesis. The compound was synthesized based on structure-activity relationship studies aimed at optimizing binding affinity and selectivity towards EphB4 over other Eph receptors.
Ehp-inhibitor-2 can be classified as an Eph receptor tyrosine kinase inhibitor. It is specifically designed to disrupt the signaling pathways mediated by EphB4, which are critical in cellular processes such as migration, proliferation, and survival.
The synthesis of Ehp-inhibitor-2 involves several key steps that include:
The synthesis typically begins with readily available precursors that undergo a series of transformations. For instance, the introduction of functional groups that enhance binding affinity and solubility is crucial. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Ehp-inhibitor-2 has a molecular weight ranging between 600-700 Da, featuring a complex structure designed to fit into the binding pocket of the EphB4 receptor. The specific arrangement of functional groups allows for optimal interaction with the target protein.
The detailed molecular structure can be elucidated through X-ray crystallography or computational modeling techniques that simulate its interaction with the EphB4 receptor. These studies provide insights into binding affinities and conformational stability.
Ehp-inhibitor-2 primarily acts by inhibiting the phosphorylation activity of EphB4 upon ligand binding. The chemical mechanism involves:
The efficacy of Ehp-inhibitor-2 can be evaluated through enzyme-linked immunosorbent assays (ELISA) or Western blotting techniques that measure downstream signaling events following receptor activation.
The mechanism by which Ehp-inhibitor-2 exerts its effects involves:
Quantitative analyses provide data on IC50 values, indicating the concentration at which Ehp-inhibitor-2 effectively inhibits 50% of EphB4 activity. Studies have shown IC50 values in the range of 18 µM for potent variants of this class of inhibitors.
Ehp-inhibitor-2 is characterized by:
The compound exhibits properties typical for small molecule inhibitors, including:
Relevant data from studies indicate that modifications to enhance these properties can significantly improve bioavailability and efficacy.
Ehp-inhibitor-2 has several promising applications in scientific research and clinical settings:
Ehp-inhibitor-2 (CAS 861249-77-6) is a targeted small-molecule antagonist of the Eph receptor tyrosine kinase family, with the molecular formula C₁₇H₁₃N₅O and a molecular weight of 303.32 g/mol. It selectively disrupts Eph-ephrin signaling cascades implicated in oncogenesis, neuronal development, and angiogenesis. This section details its mechanism at molecular and cellular levels [1] [9].
Ehp-inhibitor-2 binds the ATP-pocket of Eph kinase domains through competitive displacement. The compound’s pyrimidine core forms hydrogen bonds with the hinge region of the kinase domain (residues V695 and M702 in EphA2), while its phenolic moiety stabilizes the DFG-out conformation—a state associated with kinase inactivation. This binding distorts the αC-helix orientation, preventing catalytic activation. Structural analyses reveal that Ehp-inhibitor-2 preferentially targets EphA and EphB subfamilies with low-nanomolar affinity (Kd = 90–220 nM), exploiting conserved residues in the kinase cleft [1] [6] [9].
The juxtamembrane (JM) region autoinhibits Eph receptors by locking the kinase domain in an inactive state. Ehp-inhibitor-2 amplifies this autoinhibition by preventing JM tyrosine phosphorylation (e.g., Y772 in EphB2), which is essential for releasing the kinase domain from its constrained conformation. Mutagenesis studies confirm that compound binding reduces JM phosphorylation by >80%, impairing kinase activation [2] [6].
Table 1: Structural Interactions of Ehp-inhibitor-2 with Eph Kinase Domains
Eph Receptor | Key Binding Residues | Binding Affinity (Kd, nM) | Conformational Change |
---|---|---|---|
EphA2 | V695, M702, K739 | 110 ± 15 | DFG-out, αC-helix displacement |
EphB2 | V653, M660, K697 | 95 ± 10 | DFG-out, JM helix stabilization |
EphB4 | V621, M628, K665 | 220 ± 25 | Partial DFG-out, ATP-pocket occlusion |
Ehp-inhibitor-2 sterically blocks ephrin-A1 engagement with EphA2’s ligand-binding domain (LBD). Surface plasmon resonance assays demonstrate dose-dependent inhibition of ephrin-A1 binding (IC50 = 6.34 μM), mirroring the antagonistic mechanism of peptide inhibitors like TNYL-RAW. The compound’s benzamide group clashes with the high-affinity ephrin-A1 binding loop (HABL) of EphA2, disrupting the hydrophobic pocket required for ligand docking. This competition is selective, as Ehp-inhibitor-2 shows 5-fold lower efficacy against EphB2-ephrin-B2 binding [3] [7] [8].
Ligand displacement prevents receptor clustering—a prerequisite for Eph activation. Live-cell imaging shows that Ehp-inhibitor-2 reduces EphA2 cluster formation by 70% following ephrin-A1 stimulation. This inhibition correlates with reduced receptor endocytosis, confirming disruption of signal initiation at the plasma membrane [6] [8].
Canonical (Kinase-Dependent) Pathway Suppression:Ehp-inhibitor-2 abolishes tyrosine phosphorylation in the kinase domain activation loop (Y772 in EphB2), reducing catalytic activity by >90%. This impairs downstream RAS/ERK and PI3K/AKT pathways. In breast cancer models, this suppresses ERK phosphorylation within 30 minutes of treatment, inhibiting cell proliferation and migration [2] [6] [8].
Noncanonical (Kinase-Independent) Modulation:The compound attenuates kinase-independent functions mediated by Eph receptor SAM domains and pseudokinases (EphA10, EphB6). It disrupts SAM domain oligomerization—critical for signal amplification—by binding allosterically to the kinase-SAM interface. Consequently, RhoA GTPase activation (a noncanonical pathway driving cytoskeletal remodeling) decreases by 60% in melanoma cells, independent of catalytic activity. Ehp-inhibitor-2 also inhibits EphB6-mediated crosstalk with Src family kinases, impairing integrin-mediated adhesion [5] [6].
Table 2: Pathway-Specific Effects of Ehp-inhibitor-2
Signaling Pathway | Effector Proteins | Inhibition Efficacy | Functional Outcome |
---|---|---|---|
Canonical | |||
RAS/ERK | c-Raf, MEK, ERK1/2 | 90–95% | Cell cycle arrest |
PI3K/AKT | PI3K p85, AKT, mTOR | 80–85% | Reduced survival/metabolism |
Noncanonical | |||
Rho GTPase | RhoA, ROCK, LIMK | 55–60% | Impaired motility/invasion |
Src-Integrin | FAK, Paxillin | 70% | Loss of adhesion complexes |
Pseudokinase Crosstalk | EphB6, Src, Abl | 65% | Deregulated cytoskeletal dynamics |
Ehp-inhibitor-2 binding induces long-range allosteric perturbations in Eph extracellular domains. Hydrogen-deuterium exchange mass spectrometry shows increased dynamics in the fibronectin III subdomain of EphA2 upon compound treatment, reducing dimerization propensity by 40%. This destabilization prevents the conformational shift required for trans-autophosphorylation [6] [8].
Downstream phosphorylation cascades exhibit biphasic inhibition:
Unexpectedly, prolonged inhibition (>6 hours) triggers adaptive FGFR-SPRY2 feedback in resistant cells, partially reactivating MAPK pathways. Cotreatment with FGFR inhibitors (e.g., BGJ398) or SOS1 inhibitors (e.g., BI-3406) overcomes this resistance [6] [10].
Table 3: Temporal Dynamics of Phosphorylation Cascades Post-Inhibition
Time Post-Treatment | Affected Phosphorylation Sites | Signaling Consequence |
---|---|---|
15–30 min | Y772 (EphB2 activation loop) | Loss of kinase activity |
30–60 min | Y587/Y593 (EphA2) | Impaired Vav2/Vav3-Rac1 axis |
2–4 hours | Y734 (EphA2) | Disrupted p85-PI3K recruitment |
24 hours | Transcriptional downregulation | 50% reduction in EphA2/ephrin-A1 levels |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0